molecular formula C21H26O5 B13356802 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-yl acetate

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-yl acetate

Cat. No.: B13356802
M. Wt: 358.4 g/mol
InChI Key: FNZIZWQXFYAOOE-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-yl acetate is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features both dihydroxyphenyl and hydroxyphenyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-yl acetate typically involves multi-step organic reactions. One common method includes the use of Diels-Alder reactions followed by oxidation and esterification steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. These methods are designed to optimize the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols .

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-yl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. These interactions can modulate enzyme activities, signal transduction pathways, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydroxyphenyl)-7-phenylheptan-3-yl acetate
  • 1-(4-Hydroxyphenyl)-7-(3,4-dihydroxyphenyl)heptan-3-yl acetate
  • 1-(3,4-Dihydroxyphenyl)-7-(4-methoxyphenyl)heptan-3-yl acetate

Uniqueness

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-yl acetate is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

[1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-yl] acetate

InChI

InChI=1S/C21H26O5/c1-15(22)26-19(12-8-17-9-13-20(24)21(25)14-17)5-3-2-4-16-6-10-18(23)11-7-16/h6-7,9-11,13-14,19,23-25H,2-5,8,12H2,1H3

InChI Key

FNZIZWQXFYAOOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCCC1=CC=C(C=C1)O)CCC2=CC(=C(C=C2)O)O

Origin of Product

United States

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